Lck inhibitor 2
Overview
Description
Lck inhibitor 2 is a multi-target tyrosine kinase inhibitor known for its potent inhibition of lymphocyte-specific protein tyrosine kinase (Lck), as well as other kinases such as Bruton’s tyrosine kinase (Btk), Lyn, and Txk . This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lck inhibitor 2 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and purification steps. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis, employing large-scale reactors and automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lck inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Lck inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of Lck in T-cell activation and immune response.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in drug development and screening processes to identify new therapeutic targets.
Mechanism of Action
Lck inhibitor 2 exerts its effects by binding to the active site of Lck, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream signaling molecules, leading to altered cellular responses. The compound also affects other kinases in the Src family, contributing to its broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
TG02: A multi-kinase inhibitor that targets Lck and other kinases involved in chronic lymphocytic leukemia.
A-770041: A specific inhibitor of Lck used in research to study T-cell signaling.
Uniqueness
Lck inhibitor 2 is unique due to its high potency and selectivity for multiple kinases, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit multiple targets simultaneously sets it apart from more selective inhibitors .
Properties
IUPAC Name |
3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBIFOAGRZJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157832 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944795-06-6 | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944795-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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